A Technical Guide to 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde: Synthesis, Applications, and Procurement for Advanced Research
A Technical Guide to 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde: Synthesis, Applications, and Procurement for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. Aimed at researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, outlines a robust two-step synthetic pathway, and explores its critical application as a precursor to potent p38 MAP kinase inhibitors. Included are detailed, field-proven experimental protocols for its synthesis and subsequent use in carbon-carbon bond-forming reactions. Furthermore, this guide presents a comparative table of commercial suppliers to aid in procurement and discusses essential safety and handling protocols.
Introduction to 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde
6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde is an aromatic aldehyde that has garnered significant interest as a pivotal intermediate in the synthesis of complex therapeutic agents.[1][2] Its structure, which incorporates a difluorinated phenyl ring appended to a pyridine-2-carbaldehyde core, provides a unique combination of steric and electronic properties. The pyridine nitrogen acts as a hydrogen bond acceptor and coordination site, while the difluorophenyl moiety can enhance binding affinity and improve metabolic stability in target molecules.[3]
The primary utility of this compound lies in its role as a precursor to inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[1] As such, it is a compound of high value for researchers developing novel treatments for inflammatory diseases such as rheumatoid arthritis.[1]
Table 1: Physicochemical Properties of 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₂H₇F₂NO | PubChem[4] |
| Molecular Weight | 219.19 g/mol | PubChem[4] |
| Appearance | White to yellow solid (typical) | Supplier Data |
| PubChem CID | 24730082 | PubChem[4] |
| Canonical SMILES | C1=CC(=NC(=C1)C2=C(C=C(C=C2)F)F)C=O | PubChem[4] |
| InChIKey | JHJHFOLZKPEAIE-UHFFFAOYSA-N | PubChem[4] |
| CAS Number | Not consistently assigned in public databases. Researchers should verify with their chosen supplier. | N/A |
Synthesis of 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde
The synthesis of 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde is most effectively achieved via a two-step process. This strategy involves first constructing the core biaryl structure through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a selective oxidation of a precursor alcohol to the desired aldehyde. This approach offers high yields and good functional group tolerance.[5][6]
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target aldehyde.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of 2-bromopyridines and subsequent alcohol oxidations.[6][7]
Step 1: Synthesis of (6-(2,4-Difluorophenyl)pyridin-2-yl)methanol via Suzuki-Miyaura Coupling
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition & Degassing: Add a 4:1 mixture of toluene and water (volume sufficient to create a ~0.2 M solution of the starting bromide). Degas the mixture thoroughly for 20-30 minutes by bubbling nitrogen through the solution.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst, thereby preventing the catalytic cycle from proceeding efficiently.
-
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that readily forms the active Pd(0) species required to initiate the catalytic cycle via oxidative addition to the C-Br bond.[6]
-
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure alcohol intermediate.
Step 2: Synthesis of 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde via Oxidation
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, add the (6-(2,4-difluorophenyl)pyridin-2-yl)methanol (1.0 eq.) from Step 1 and dissolve it in dichloromethane (DCM).
-
Oxidant Addition: Add activated manganese dioxide (MnO₂, 5.0-10.0 eq.) in portions.
-
Causality: MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic-type alcohols to aldehydes. Its heterogeneous nature simplifies the work-up, as the excess reagent and manganese byproducts can be removed by simple filtration. Pyridinium chlorochromate (PCC) is an alternative but is a chromium-based reagent, requiring more careful handling and disposal.
-
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 4-24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the Celite® pad thoroughly with additional DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde, which can be further purified by recrystallization or silica gel chromatography if necessary.
Applications in Drug Discovery: p38 MAP Kinase Inhibition
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to external stress signals, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[8] Overactivation of this pathway is implicated in a host of inflammatory diseases. Small-molecule inhibitors that target the ATP-binding pocket of p38α, the primary isoform involved in inflammation, can effectively block this signaling cascade and reduce the production of inflammatory mediators.[3]
6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde serves as a crucial starting material for a class of potent p38 inhibitors. The aldehyde functionality is a versatile handle for elaboration into various pharmacophores that can interact with key residues in the kinase's active site.
p38 MAP Kinase Signaling Pathway Diagram
Caption: Simplified p38 MAPK signaling cascade.
Key Experimental Protocol: Utilization in Olefination
A common transformation of the title aldehyde in a synthetic route is a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated ester. This introduces a key structural motif found in many p38 inhibitors.
Protocol: Horner-Wadsworth-Emmons Reaction
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Reactor Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred THF.
-
Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate ester to generate the reactive ylide (phosphonate carbanion) required for the reaction.
-
-
Ylide Formation: Add triethyl phosphonoacetate (1.2 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. The formation of the ylide is often indicated by a color change and cessation of hydrogen gas evolution.
-
Aldehyde Addition: Dissolve 6-(2,4-difluorophenyl)pyridine-2-carbaldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated ester.
Sourcing and Procurement: A Guide to Suppliers
Procuring high-quality starting materials is paramount for reproducible research. 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde is available from several fine chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify purity and identity.
Table 2: Representative Commercial Suppliers
| Supplier | Purity (Typical) | Availability | Notes |
| Sigma-Aldrich (Merck) | ≥97% | Stock | Often provides detailed supporting documentation. |
| MolPort | >95% | Stock (from various vendors) | A marketplace connecting multiple smaller suppliers.[9] |
| BLD Pharm | ≥97% | Stock | Offers a range of research chemicals. |
| J&K Scientific | ≥97% | Stock | Supplier of fine chemicals and intermediates. |
| Hyma Synthesis | Custom Synthesis | On Request | Specializes in custom synthesis of complex molecules.[10] |
Note: This is not an exhaustive list. Availability and catalog numbers are subject to change. Prices are not listed as they vary based on quantity and supplier.
Safety and Handling
6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is required.
-
Hazard Statements (Anticipated): Based on similar aromatic aldehydes, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
MolPort. (n.d.). MolPort: Buy Chemical Compounds Online. Retrieved from [Link]
- Asghari, S., et al. (2015). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 14(3), 809–817.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24730082, 6-(2,4-difluorophenyl)pyridine-2-carbaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
- Romeo, R., et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 23(11), 2993.
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
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MolPort. (n.d.). Natural Product and NP-Like Compound Library. Retrieved from [Link]
- Wang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 430.
- Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.
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